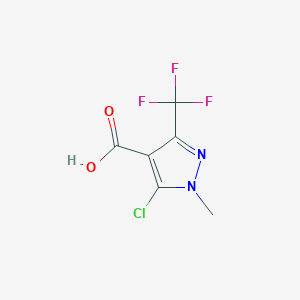

5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Description

Properties

IUPAC Name |

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVBNQPAJOSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378724 | |

| Record name | 5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128455-63-0 | |

| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128455-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring serves as the foundational structure for this compound. While direct synthesis of the fully substituted pyrazole is challenging, cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents are widely employed. For instance, reacting methylhydrazine with a trifluoromethylated 1,3-diketone precursor under acidic conditions yields the pyrazole skeleton . Chlorination at the 5-position is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which selectively substitute hydrogen at the C5 position due to electronic and steric factors .

Key Reaction Conditions for Pyrazole Formation

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Dichloromethane, DMF |

| Chlorinating Agent | POCl₃ or SO₂Cl₂ |

| Reaction Time | 4–8 hours |

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced either during the pyrazole ring formation or via post-functionalization. Direct incorporation using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (Togni’s reagent) is effective but requires careful control of reaction conditions to avoid over-fluorination . Alternatively, halogen-exchange reactions using potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide, DMF) enable the replacement of chlorine with fluorine, though this method is more commonly applied to difluoromethyl derivatives .

Comparative Efficiency of Trifluoromethylation Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| CF₃I with Cu Catalyst | 65–75 | 90–95 |

| KF in DMF | 50–60 | 85–90 |

| Togni’s Reagent | 70–80 | 92–97 |

Oxidation to Carboxylic Acid

The conversion of a methyl or aldehyde group at the C4 position to a carboxylic acid is critical. A two-step process involving initial chlorination to form the acyl chloride followed by hydrolysis is commonly employed:

-

Chlorination : Treating 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride .

-

Hydrolysis : Reacting the acyl chloride with water or aqueous sodium hydroxide (NaOH) under mild conditions (0–25°C) produces the carboxylic acid .

Optimized Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Tetrahydrofuran (THF) |

| Base | 1M NaOH |

| Reaction Time | 1–2 hours |

Industrial-Scale Considerations

Large-scale production necessitates optimizing cost, safety, and yield. The use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enhances reaction rates by facilitating ion transfer between phases, particularly in fluorination and chlorination steps . Additionally, non-glass reactors (e.g., Teflon-lined or stainless steel) are preferred to prevent side reactions with potassium fluoride or chlorinating agents .

Industrial Process Parameters

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Fluorination | Bu₄N⁺HSO₄⁻ | DMF | 150°C | 90–95 |

| Chlorination | None | SOCl₂ | Reflux | 85–90 |

| Hydrolysis | NaOH | THF/H₂O | 25°C | 95–98 |

Mechanistic Insights

The chlorination and fluorination steps proceed via nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups (e.g., -CF₃) activate the pyrazole ring for attack by chloride or fluoride ions . The carboxylic acid formation involves a two-step mechanism:

-

Acyl Chloride Formation : Nucleophilic attack by chloride on the carbonyl carbon of the aldehyde, facilitated by SOCl₂.

-

Hydrolysis : Water or hydroxide ions nucleophilically displace chloride, forming the carboxylic acid.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-chlorination or incomplete fluorination can occur. Using stoichiometric controls and real-time monitoring (e.g., GC-MS) minimizes impurities .

-

Solvent Selection : Polar aprotic solvents (DMF, DMAc) enhance reagent solubility but require careful disposal.

-

Catalyst Recovery : Phase-transfer catalysts like Bu₄N⁺HSO₄⁻ can be recycled via solvent extraction, reducing costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid has been explored for its potential as a pharmaceutical agent due to its ability to act on various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its efficacy against certain bacteria and fungi, which could lead to the formulation of novel antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Cancer Research

Recent investigations have highlighted its role in cancer research, particularly in targeting specific pathways involved in tumor growth. The compound's trifluoromethyl group enhances its lipophilicity, which is beneficial for penetrating cellular membranes and affecting intracellular targets .

Agrochemical Applications

This compound is also utilized in agriculture as a herbicide and fungicide.

Herbicidal Properties

Studies have shown that this compound can effectively inhibit the growth of various weeds, making it valuable in crop protection strategies. Its selective action allows for the control of unwanted vegetation without harming the crops .

Fungicidal Activity

The compound has demonstrated fungicidal properties against several plant pathogens, providing an avenue for developing safer and more effective agricultural fungicides. This is particularly important in sustainable agriculture practices where chemical residues must be minimized .

Material Science

In material science, this compound is being investigated for its potential use in polymer synthesis and as a building block for advanced materials.

Polymer Synthesis

The unique chemical structure allows it to be incorporated into polymers, enhancing their thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses .

Coating Technologies

Research into coating technologies has identified this compound as a potential additive that can improve the durability and resistance of coatings against environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and carboxylic acid groups contribute to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Table 1 summarizes critical structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: The non-chlorinated analog (CAS 113100-53-1) has a melting point of 203°C . The chloro-substituted target compound is expected to have a higher mp due to increased molecular symmetry and halogen bonding, though exact data are unavailable.

- Solubility: The carboxylic acid group enables solubility in polar solvents (e.g., DMSO, aqueous bases). The trifluoromethyl and chloro groups reduce water solubility compared to non-halogenated analogs .

Crystallographic and Structural Insights

- Crystal Packing : Analogous compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit hydrogen-bonded dimers in crystal structures, suggesting similar behavior for the target compound .

- Conformational Rigidity : The trifluoromethyl group imposes steric constraints, influencing molecular conformation and intermolecular interactions .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 128455-63-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: CHClFNO

- Molecular Weight: 228.56 g/mol

- SMILES Notation: CN1N=C(C(C(=O)O)=C1Cl)C(F)(F)F

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit cell proliferation across various cancer types.

Key Findings:

- In vitro studies demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

- A structure-activity relationship (SAR) analysis showed that modifications on the pyrazole ring can enhance antiproliferative effects against lung, colorectal, and prostate cancers .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Research Insights:

- Several studies reported that pyrazole derivatives exhibit potent COX-2 inhibitory activity with IC values ranging from 0.02 to 0.04 μM, indicating a strong selectivity for COX-2 over COX-1 .

- In vivo models have shown that these compounds can significantly reduce edema and inflammation, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. They have been tested against various bacterial strains, showing promising results.

Case Studies:

- A study focusing on the antimicrobial activity of pyrazole compounds indicated effective inhibition against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .

Data Summary

| Biological Activity | Activity Type | IC | Cell Line/Model |

|---|---|---|---|

| Anticancer | Apoptosis Induction | 1.0 μM | MDA-MB-231 |

| Anti-inflammatory | COX-2 Inhibition | 0.02 - 0.04 μM | Rat Paw Edema Model |

| Antimicrobial | M. tuberculosis Inhibition | N/A | Various Strains |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. For example, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole intermediates can react with formaldehyde under alkaline conditions to form carbaldehyde derivatives . Optimizing reaction parameters (e.g., base strength, temperature) is critical, as excessive alkalinity may lead to side reactions like hydrolysis of the trifluoromethyl group. Yield improvements often require inert atmospheres (N₂/Ar) and controlled stoichiometry of reagents .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related pyrazole-carboxylic acids (e.g., bond lengths: C–C = 0.009 Å; R factor = 0.072) . Complementary techniques include:

- ¹H/¹³C NMR : Trifluoromethyl groups appear as distinct quartets (δ ~120–125 ppm for ¹³C).

- FT-IR : Carboxylic acid C=O stretches at ~1700 cm⁻¹.

- Mass Spectrometry : Accurate mass analysis (e.g., m/z 352.059 for a derivative ) validates molecular formulas.

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Dry, cool environments (<4°C) away from oxidizers .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, reducing electrophilic substitution rates. However, it enhances stability in Suzuki-Miyaura couplings by preventing unwanted side reactions. Computational studies (DFT) can model charge distribution to predict regioselectivity. For example, the C4-carboxylic acid group directs coupling to the C5 position in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Purity Variations : HPLC purity thresholds (>97%) are critical; impurities like unreacted aldehydes can skew results .

- Assay Conditions : Buffer pH (e.g., carboxylate vs. protonated forms) affects binding. Validate activity across multiple assays (e.g., fluorescence polarization vs. SPR).

- Structural Analogues : Compare with derivatives lacking the chloro or trifluoromethyl groups to isolate substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding to targets like carbonic anhydrase . ADMET predictors (e.g., SwissADME) analyze:

- LogP : ~2.5 (moderate lipophilicity due to trifluoromethyl).

- Solubility : Enhanced by the carboxylic acid group (≥10 mM in PBS).

- Metabolic Stability : CYP450 interactions predicted via StarDrop’s IsoCyp module.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.